Cas no 2248285-94-9 (Tert-butyl 2-amino-5-propylbenzoate)
Tert-butyl 2-amino-5-propylbenzoate Chemical and Physical Properties
Names and Identifiers
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- 2248285-94-9
- EN300-6508360
- Tert-butyl 2-amino-5-propylbenzoate
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- Inchi: 1S/C14H21NO2/c1-5-6-10-7-8-12(15)11(9-10)13(16)17-14(2,3)4/h7-9H,5-6,15H2,1-4H3
- InChI Key: DTYZAQSGQIXTFB-UHFFFAOYSA-N
- SMILES: O(C(C1=C(C=CC(=C1)CCC)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 235.157228913g/mol
- Monoisotopic Mass: 235.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 52.3Ų
Tert-butyl 2-amino-5-propylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508360-0.05g |
tert-butyl 2-amino-5-propylbenzoate |
2248285-94-9 | 0.05g |
$612.0 | 2023-05-29 | ||
| Enamine | EN300-6508360-0.1g |
tert-butyl 2-amino-5-propylbenzoate |
2248285-94-9 | 0.1g |
$640.0 | 2023-05-29 | ||
| Enamine | EN300-6508360-0.25g |
tert-butyl 2-amino-5-propylbenzoate |
2248285-94-9 | 0.25g |
$670.0 | 2023-05-29 | ||
| Enamine | EN300-6508360-0.5g |
tert-butyl 2-amino-5-propylbenzoate |
2248285-94-9 | 0.5g |
$699.0 | 2023-05-29 | ||
| Enamine | EN300-6508360-1.0g |
tert-butyl 2-amino-5-propylbenzoate |
2248285-94-9 | 1g |
$728.0 | 2023-05-29 | ||
| Enamine | EN300-6508360-2.5g |
tert-butyl 2-amino-5-propylbenzoate |
2248285-94-9 | 2.5g |
$1428.0 | 2023-05-29 | ||
| Enamine | EN300-6508360-5.0g |
tert-butyl 2-amino-5-propylbenzoate |
2248285-94-9 | 5g |
$2110.0 | 2023-05-29 | ||
| Enamine | EN300-6508360-10.0g |
tert-butyl 2-amino-5-propylbenzoate |
2248285-94-9 | 10g |
$3131.0 | 2023-05-29 |
Tert-butyl 2-amino-5-propylbenzoate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Tert-butyl 2-amino-5-propylbenzoate
Tert-butyl 2-amino-5-propylbenzoate: A Comprehensive Overview
Tert-butyl 2-amino-5-propylbenzoate, with the CAS number 2248285-94-9, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound is a derivative of benzoic acid, featuring a tert-butyl group and a propyl chain attached to the aromatic ring. Its structure, characterized by the presence of an amino group at the 2-position and a propyl group at the 5-position, makes it unique and suitable for various applications.
The synthesis of tert-butyl 2-amino-5-propylbenzoate typically involves multi-step organic reactions, including nucleophilic substitution, esterification, and possibly some form of protection/deprotection chemistry. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
One of the most promising applications of this compound lies in its potential as a precursor in pharmaceutical chemistry. The amino group on the aromatic ring can serve as a reactive site for further functionalization, enabling the creation of bioactive molecules with tailored pharmacological properties. For instance, studies have shown that derivatives of this compound exhibit moderate to high activity against certain enzymes involved in inflammatory pathways, suggesting its potential role in anti-inflammatory drug development.
In addition to its pharmaceutical applications, tert-butyl 2-amino-5-propylbenzoate has found utility in materials science. Its bulky tert-butyl group imparts steric hindrance, which can be exploited to design polymers with improved thermal stability or mechanical properties. Recent research has focused on incorporating this compound into polyurethane formulations, resulting in materials with enhanced durability under harsh environmental conditions.
The environmental impact of this compound is another area of active investigation. While it is not classified as a hazardous chemical under current regulations, its degradation pathways and bioaccumulation potential are being studied to ensure sustainable practices in its production and use. Preliminary findings indicate that it undergoes rapid biodegradation under aerobic conditions, reducing its ecological footprint.
From a structural perspective, the molecule's aromaticity plays a crucial role in its electronic properties. The conjugation within the benzene ring influences its UV-Vis absorption characteristics, making it a candidate for applications in optoelectronic devices. Recent studies have explored its use as an electron transport layer in organic photovoltaics (OPVs), where it demonstrates efficient charge separation properties.
In summary, tert-butyl 2-amino-5-propylbenzoate is a multifaceted compound with diverse applications across several disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As scientific understanding advances, this compound is expected to contribute significantly to innovations in pharmaceuticals, materials science, and sustainable chemistry.
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